![molecular formula C22H22N2O2S B2716675 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223803-19-7](/img/structure/B2716675.png)
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as DMNT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNT is a spirocyclic compound that contains a diazaspiro ring system and a thione functional group. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is part of a broader category of chemicals involved in various synthetic and structural analyses within organic chemistry. For instance, derivatives of the diazaspiro[4.4]non-ene structure have been synthesized through the [3+2] cycloaddition of methylenelactams with nitrones, leading to adducts with different substituents that exhibit unique envelope conformations of the isoxazolidine rings, impacting their pseudo-axial and pseudo-equatorial arrangements (Chiaroni et al., 2000). Another study focused on the synthesis of a new scaffold, spirobicycloimidazoline, highlighting the versatility of spiro compounds in creating potential specific inhibitors for glycosidases, suggesting broad applicability in biochemical and pharmaceutical research (Nakahara et al., 2008).
Photodecomposition Studies
In the realm of photochemistry, research on 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, closely related to the diazaspiro non-ene structure, demonstrates their clean photodecomposition to carbodiimides via a biradical mechanism. This process, studied under specific light conditions, offers insights into the stability and reactivity of similar compounds under irradiation, pointing towards potential applications in the development of light-sensitive materials or in photodynamic therapy (Alawode et al., 2011).
Anticancer and Antidiabetic Activities
A study on the development of novel series of anticancer and antidiabetic spirothiazolidines analogs reveals the potential therapeutic applications of compounds structurally related to 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. These compounds exhibited significant activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, alongside exhibiting alpha-amylase and alpha-glucosidase inhibitory activities, marking them as promising candidates for further drug development (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-15-6-5-7-17(14-15)19-21(27)24(22(23-19)12-3-4-13-22)20(25)16-8-10-18(26-2)11-9-16/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTULVWMQPGQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

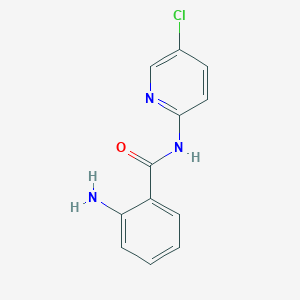
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
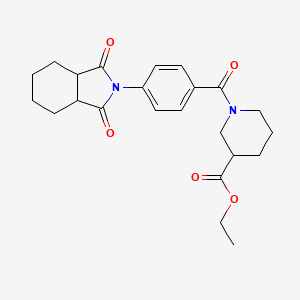
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)
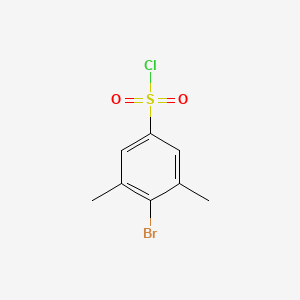
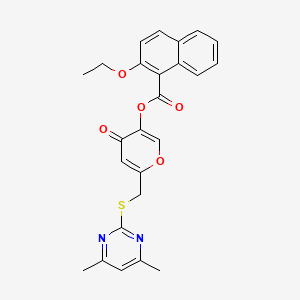

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)
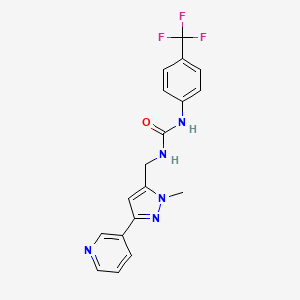
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)